4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole
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Overview
Description
4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole is an organic compound characterized by a pyrrole ring substituted with diphenylmethylidene, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a pyrrole derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylmethylene)piperidine: This compound features a piperidine ring substituted with a diphenylmethylene group and shares structural similarities with 4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole.
1-(4-Fluorobenzyl)piperidin-4-yl-diphenylmethanol: Another structurally related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61809-50-5 |
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Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-benzhydrylidene-5-ethyl-2-methyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C20H21N/c1-3-19-18(14-15(2)21-19)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
HUNFGHRPZUYWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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